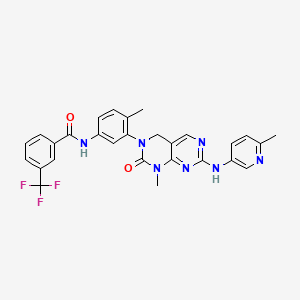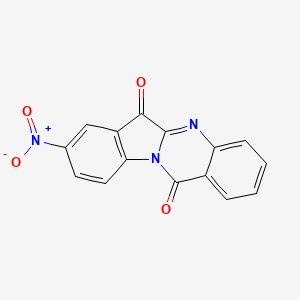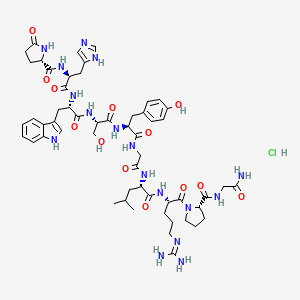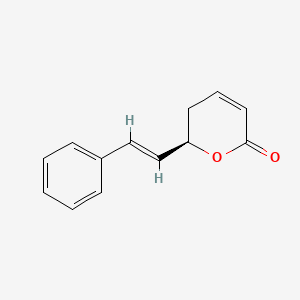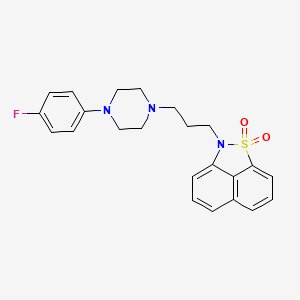
Fananserin
Descripción general
Descripción
Fananserin es un compuesto químico conocido por sus potentes efectos antagonistas tanto en el receptor de serotonina 5-HT2A como en el receptor de dopamina D4. Se ha investigado principalmente por su posible uso en el tratamiento de la esquizofrenia y otros trastornos psiquiátricos debido a sus propiedades sedantes y antipsicóticas .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar las interacciones receptor-ligando, particularmente con los receptores de serotonina y dopamina.
Biología: Fananserin se utiliza en la investigación para comprender el papel de los receptores de serotonina y dopamina en varios procesos biológicos.
Medicina: El enfoque principal de la investigación ha sido su posible uso como agente antipsicótico para el tratamiento de la esquizofrenia. .
Mecanismo De Acción
Fananserin ejerce sus efectos uniéndose e inhibiendo el receptor de serotonina 5-HT2A y el receptor de dopamina D4. Al bloquear estos receptores, reduce la actividad de la serotonina y la dopamina en el cerebro, lo que ayuda a aliviar los síntomas de la esquizofrenia y otros trastornos psiquiátricos. Los objetivos moleculares involucrados incluyen el receptor 5-HT2A, que está asociado con la regulación del estado de ánimo, y el receptor D4, que está relacionado con las funciones cognitivas y emocionales .
Análisis Bioquímico
Biochemical Properties
Fananserin interacts with the 5HT2A receptor and the Dopamine D4 receptor . These interactions are antagonistic, meaning that this compound binds to these receptors and inhibits their activity . This biochemical property of this compound plays a crucial role in its pharmacological effects .
Cellular Effects
This compound influences cell function by modulating the activity of 5HT2A and Dopamine D4 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can alter these processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the 5HT2A and Dopamine D4 receptors . By binding to these receptors, this compound inhibits their activity, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Métodos De Preparación
Fananserin se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un derivado de naftosultamLas condiciones de reacción a menudo incluyen el uso de solventes como acetonitrilo y agua, y las reacciones se pueden llevar a cabo bajo síntesis asistida por microondas para mejorar el rendimiento y la eficiencia .
Análisis De Reacciones Químicas
Fananserin experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en el átomo de azufre en el anillo de naftosultam, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro u otras funcionalidades reducibles en la molécula.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo fluorofenilo, donde el átomo de flúor puede ser reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. .
Comparación Con Compuestos Similares
Fananserin es único en su antagonismo selectivo de los receptores 5-HT2A y D4 sin afectar significativamente a otros receptores de dopamina como D2. Los compuestos similares incluyen:
Blonanserin: Otro antipsicótico que se dirige a los receptores de dopamina D2 y D3, así como al receptor de serotonina 5-HT2A.
Lurasidone: Un antipsicótico que también se dirige a múltiples receptores de serotonina y dopamina, incluidos 5-HT2A y D2.
Pimavanserin: Un agonista inverso selectivo del receptor de serotonina 5-HT2A utilizado en el tratamiento de la psicosis de la enfermedad de Parkinson. El perfil de receptor único de this compound lo convierte en un compuesto valioso para estudiar los roles específicos de los receptores 5-HT2A y D4 en los trastornos psiquiátricos.
Propiedades
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGHGMPMUCLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046743 | |
| Record name | Fananserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-29-0 | |
| Record name | Fananserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fananserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fananserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fananserin?
A1: this compound exerts its effects primarily by acting as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors. [, , ]. This dual antagonism distinguishes it from many typical and atypical antipsychotic agents. [].
Q2: What is the significance of this compound's affinity for the dopamine D4 receptor subtype?
A2: While this compound displays high affinity for the D4 receptor [, ], its role in the compound's overall efficacy as an antipsychotic remains unclear. Research suggests that D4.4 receptor activity may not be a primary factor in the effectiveness of antiparkinsonian drugs, despite this compound's observed activity in this area. [].
Q3: How does this compound compare to other antipsychotics in terms of its interaction with serotonin receptors?
A3: this compound demonstrates a unique interaction profile with serotonin receptors, especially 5-HT2A and 5-HT2C. In drug discrimination studies, 5-HT2A/2C antagonists showed a more pronounced generalization to this compound compared to clozapine. []. This suggests a potentially distinct mechanism in its interaction with these receptors compared to other atypical antipsychotics.
Q4: What is the significance of this compound's activity in the nucleus accumbens?
A4: Research shows that this compound's action on phencyclidine (PCP)-induced locomotion is localized in the nucleus accumbens. []. This effect is primarily mediated through its interaction with 5-HT2A receptors in this brain region, suggesting a key role for this interaction in its potential antipsychotic effects.
Q5: Have there been any attempts to modify the structure of this compound to improve its pharmacological profile?
A5: Yes, research efforts have focused on designing and synthesizing new this compound derivatives with structural modifications. []. The goal of these modifications is to alter the pharmacological profile of the compound, potentially enhancing its therapeutic effects as an antidepressant.
Q6: What can be concluded about the efficacy of this compound in treating schizophrenia based on the available research?
A6: While initial studies explored this compound's potential as an antipsychotic, a double-blind, placebo-controlled study did not demonstrate a significant antipsychotic effect compared to placebo. []. Despite its promising receptor binding profile, further research is needed to determine its clinical utility in treating schizophrenia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
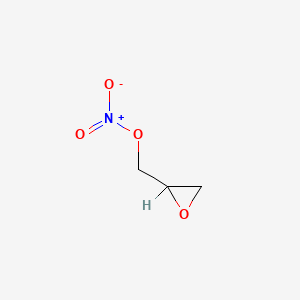
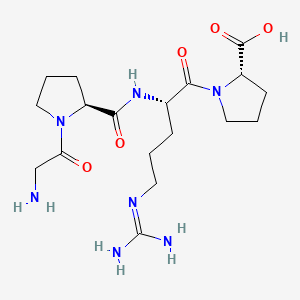
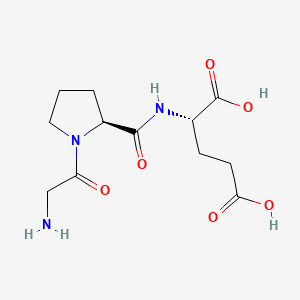
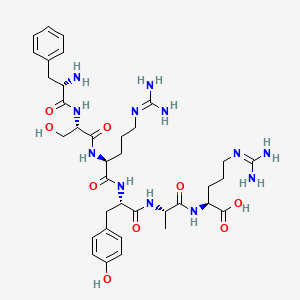

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)
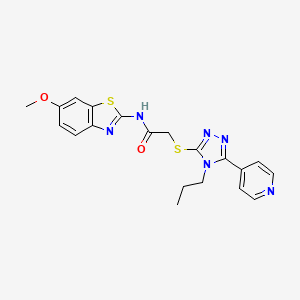
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)
